

Spectroscopic Profile of 4-Amino-2,6-diphenylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2,6-diphenylphenol

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This technical guide provides a comprehensive overview of the spectral data for the aromatic compound **4-Amino-2,6-diphenylphenol** (CAS No: 50432-01-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Core Spectral Data

The spectral data presented below has been compiled from various spectroscopic databases and is primarily sourced from analyses conducted by Sigma-Aldrich.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and observed chemical shifts for the ^1H and ^{13}C nuclei of **4-Amino-2,6-diphenylphenol**.

^1H NMR (Proton NMR) Data

Detailed experimental ^1H NMR data, including chemical shifts (δ) and coupling constants (J), for **4-Amino-2,6-diphenylphenol** is not readily available in public databases. However, based on the structure, the following proton environments are expected:

- Aromatic Protons: Signals corresponding to the protons on the two phenyl rings and the central phenol ring.
- Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
- Hydroxyl Proton (-OH): A broad singlet, also dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for **4-Amino-2,6-diphenylphenol**

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Phenyl H	7.2 - 7.6	Multiplet
Phenol H	~6.8	Singlet
-NH ₂	Broad Singlet	Singlet
-OH	Broad Singlet	Singlet
Note: These are estimated values and may vary based on experimental conditions.		

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of **4-Amino-2,6-diphenylphenol** has been recorded in deuterated chloroform (CDCl₃).[\[3\]](#)

Table 2: ¹³C NMR Chemical Shifts for **4-Amino-2,6-diphenylphenol**

Carbon Atom	Chemical Shift (δ , ppm)
C-OH	~150
C-NH ₂	~140
C (substituted on phenol ring)	~125
CH (phenol ring)	~115
C (ipso-phenyl)	~138
CH (phenyl rings)	127 - 129

Note: Specific peak assignments require further 2D NMR analysis. The provided data is based on available information.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **4-Amino-2,6-diphenylphenol**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3500 - 3300	O-H (Phenol), N-H (Amine)	Stretching
3100 - 3000	C-H (Aromatic)	Stretching
1620 - 1580	C=C (Aromatic)	Stretching
1520 - 1480	N-H	Bending
1350 - 1250	C-N	Stretching
1260 - 1180	C-O (Phenol)	Stretching
850 - 700	C-H (Aromatic)	Out-of-plane Bending

Note: This is a summary of expected characteristic absorption bands.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data provides information on the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **4-Amino-2,6-diphenylphenol**

m/z	Interpretation
261	Molecular Ion [M] ⁺
262	[M+1] ⁺ isotope peak
260	[M-H] ⁺ fragment

Data sourced from NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters for the acquisition of the data for **4-Amino-2,6-**

diphenylphenol may vary.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **4-Amino-2,6-diphenylphenol** is prepared by dissolving approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.
- **Data Acquisition:**
 - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- **Data Processing:** The acquired FID is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

ATR-IR Spectroscopy Protocol

- **Sample Preparation:** A small amount of solid **4-Amino-2,6-diphenylphenol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is brought into firm contact with the crystal.

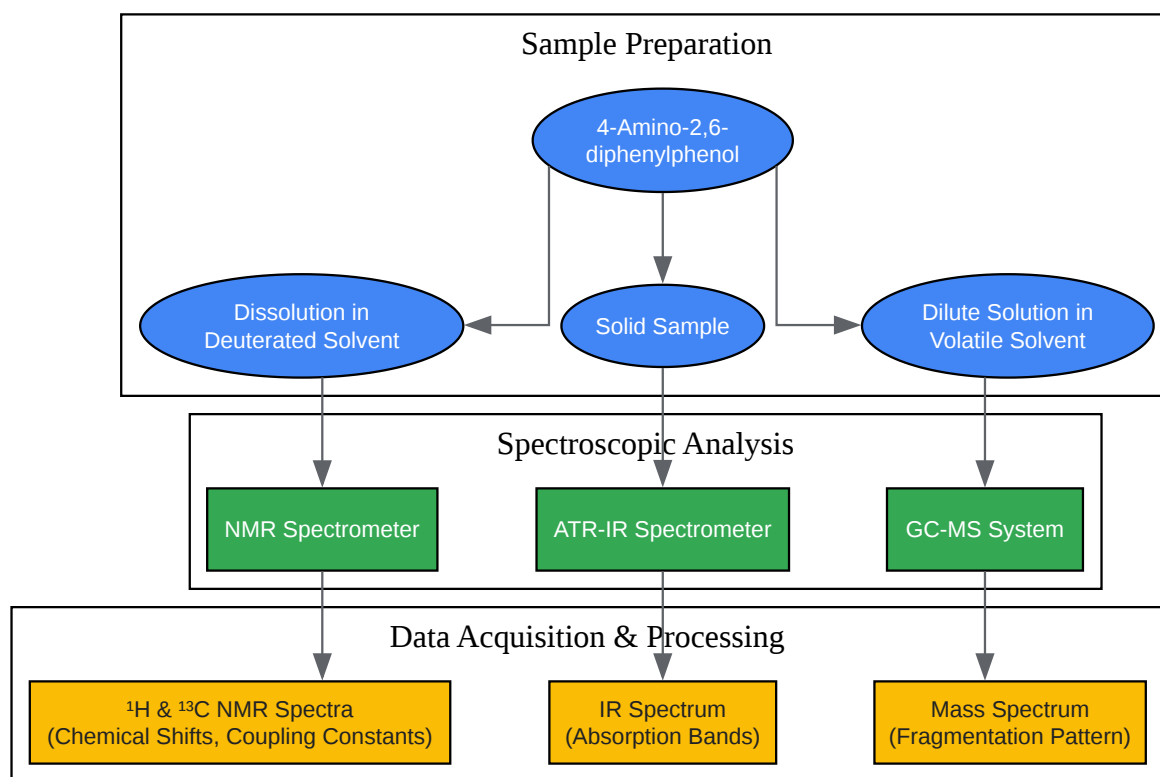
- The sample spectrum is then recorded. The final spectrum is a result of the ratio of the sample spectrum to the background spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

GC-MS Protocol

- Sample Preparation: A dilute solution of **4-Amino-2,6-diphenylphenol** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
- Gas Chromatography:
 - A small volume of the sample solution is injected into the heated inlet of the GC, where it is vaporized.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry:
 - As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
 - The molecules are ionized (typically by electron impact) and fragmented.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
- Data Analysis: The mass spectrum for each eluting peak is recorded, providing a fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Amino-2,6-diphenylphenol**.



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Caption: A generalized workflow for the spectroscopic analysis of **4-Amino-2,6-diphenylphenol**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2,6-diphenylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268537#spectral-data-of-4-amino-2-6-diphenylphenol-nmr-ir-ms]

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